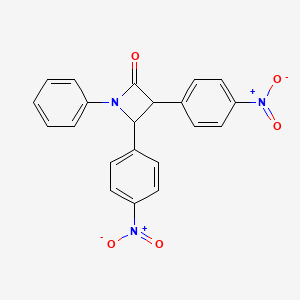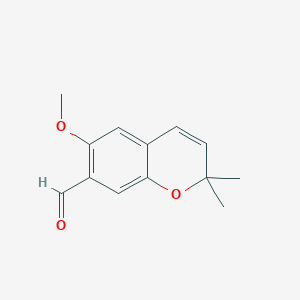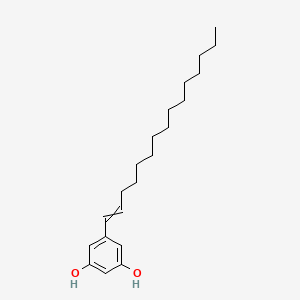
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentadec-1-EN-1-YL)benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable aliphatic chain precursor. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with pentadec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated aliphatic chain derivatives.
Substitution: Formation of alkylated resorcinol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-(Pentadec-1-EN-1-YL)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(8Z-Pentadec-8-enyl)resorcinol: A closely related compound with similar structure and properties.
Orcinol (5-methylbenzene-1,3-diol): Another resorcinol derivative with a shorter aliphatic chain.
3-Methylcatechol (3-methylbenzene-1,2-diol): A methylated derivative of catechol.
Uniqueness
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity, making it more effective in interacting with lipid membranes and exhibiting biological activities .
Eigenschaften
CAS-Nummer |
91549-16-5 |
|---|---|
Molekularformel |
C21H34O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
5-pentadec-1-enylbenzene-1,3-diol |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h14-18,22-23H,2-13H2,1H3 |
InChI-Schlüssel |
XEXMMBWLUSSHKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


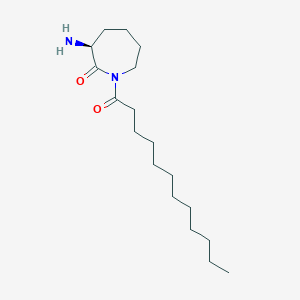
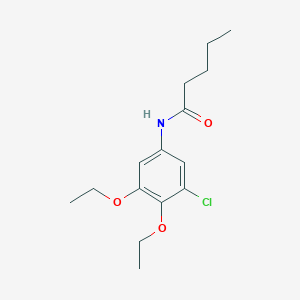
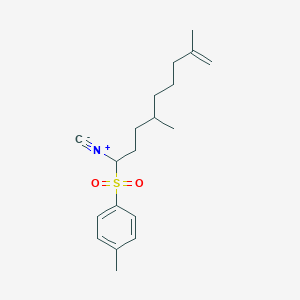
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
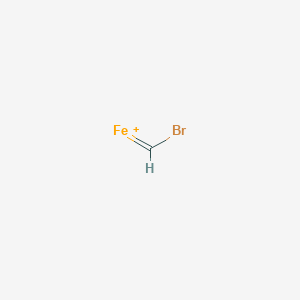
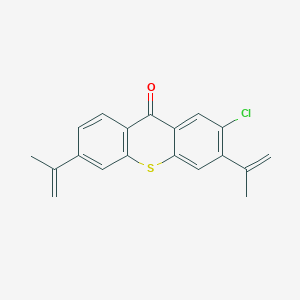
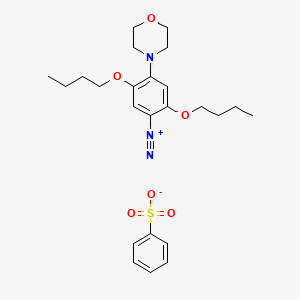
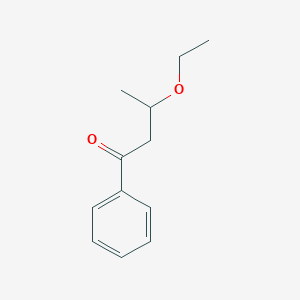
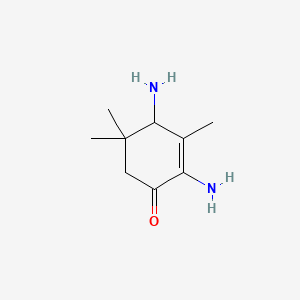
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)

